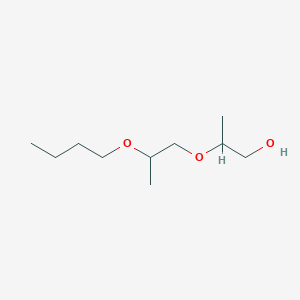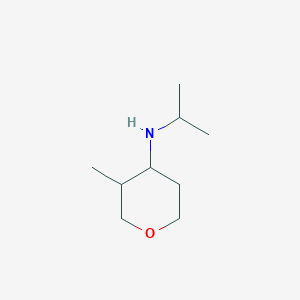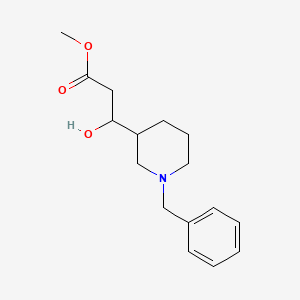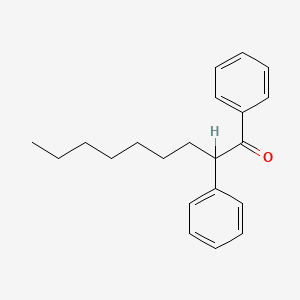
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of glycine, a carboxymethyl group, and a diphosphonoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- typically involves the reaction of glycine with carboxymethylating and diphosphonating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. Common reagents used in the synthesis include chloroacetic acid for carboxymethylation and phosphorous acid derivatives for diphosphonation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with enzymes and proteins. Its ability to chelate metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine
In medicine, Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests possible applications in drug development and diagnostics.
Industry
Industrially, this compound may be used in the formulation of specialized chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism by which Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(carboxymethyl)glycine: Lacks the diphosphonoethyl group.
N-(1,1-diphosphonoethyl)glycine: Lacks the carboxymethyl group.
N-(carboxymethyl)-N-(phosphonomethyl)glycine: Contains a phosphonomethyl group instead of diphosphonoethyl.
Uniqueness
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- is unique due to the presence of both carboxymethyl and diphosphonoethyl groups
Properties
CAS No. |
55339-20-3 |
|---|---|
Molecular Formula |
C6H13NO10P2 |
Molecular Weight |
321.12 g/mol |
IUPAC Name |
2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO10P2/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17) |
InChI Key |
PJXKZTFOBRSZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(CC(=O)O)CC(=O)O)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-pyrazolo[1,5-a]benzimidazol-2-amine](/img/structure/B13959837.png)

![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)

![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)




![tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13959896.png)
